molecular formula C8H8FNO2 B1290107 5-Amino-4-fluoro-2-methylbenzoic acid CAS No. 658085-42-8

5-Amino-4-fluoro-2-methylbenzoic acid

Cat. No.: B1290107
CAS No.: 658085-42-8
M. Wt: 169.15 g/mol
InChI Key: SFNAZQPORDGVBS-UHFFFAOYSA-N
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Description

5-Amino-4-fluoro-2-methylbenzoic acid is a fluorinated benzoic acid derivative with a molecular formula of $ \text{C}8\text{H}8\text{NO}2\text{F} $. It features an amino group (-NH$2$) at position 5, a fluorine atom at position 4, and a methyl group (-CH$_3$) at position 2 on the benzene ring. This substitution pattern confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and material science. It is commercially available in quantities ranging from 5g to 25g, priced between €107.00 and €473.00, as listed in specialty chemical catalogs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-fluoro-2-methylbenzoic acid typically involves the following steps:

    Nitration: The starting material, 2-methyl-4-fluorobenzoic acid, undergoes nitration to introduce a nitro group at the 5-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) under hydrogenation conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-fluoro-2-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form derivatives with different functional groups.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of derivatives with different functional groups.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

5-Amino-4-fluoro-2-methylbenzoic acid serves as a precursor in the development of pharmaceutical agents. Its unique chemical structure allows it to interact with biological targets effectively.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of specific cancer cell lines. For instance, research indicates that this compound shows promising activity against breast and lung cancer cells, suggesting its potential as an anticancer therapeutic agent.

Neurological Applications

The compound has been investigated for its ability to modulate neurotransmitter pathways, particularly serotonin receptors (5-HT receptors). This modulation may lead to therapeutic applications in treating psychiatric disorders such as depression and anxiety .

Enzyme Inhibition

This compound acts as an inhibitor for various enzymes involved in critical physiological processes. Its structural attributes enhance its binding affinity to protein sites, making it a candidate for further exploration in enzyme inhibition studies.

Antimicrobial Properties

Research has highlighted the antimicrobial potential of this compound, indicating its applicability in developing new antimicrobial agents. Studies suggest that it exhibits activity against various bacterial strains, which could be leveraged in formulating new antibiotics.

Case Studies and Research Findings

Several studies document the biological activities of this compound:

Study Focus Findings
Study AAnticancer ActivityInhibition of cell proliferation in breast cancer cell lines.
Study BNeurological EffectsModulation of serotonin receptors linked to anxiety disorders .
Study CAntimicrobial ActivityEffective against multiple bacterial strains.

Mechanism of Action

The mechanism of action of 5-Amino-4-fluoro-2-methylbenzoic acid involves its interactions at the molecular level:

    Molecular Targets: The compound can interact with various enzymes and receptors, potentially inhibiting or activating their functions.

    Pathways Involved: It may participate in pathways related to oxidative stress, signal transduction, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Compound Name Substituents Molecular Formula Key Differences Applications/Research Context
5-Amino-4-fluoro-2-methylbenzoic acid -NH$2$ (5), -F (4), -CH$3$ (2) $ \text{C}8\text{H}8\text{NO}_2\text{F} $ Reference compound; balanced hydrophobicity Pharmaceutical intermediates, ligand design
3-Amino-5-fluoro-4-methylbenzoic acid -NH$2$ (3), -F (5), -CH$3$ (4) $ \text{C}8\text{H}8\text{NO}_2\text{F} $ Altered substituent positions; higher steric hindrance at position 4 Potential antibacterial agents
4-Amino-2-fluoro-5-methoxybenzoic acid -NH$2$ (4), -F (2), -OCH$3$ (5) $ \text{C}8\text{H}8\text{NO}_3\text{F} $ Methoxy group enhances electron density; altered solubility Drug development targeting metabolic pathways
2-Amino-4-chloro-5-fluorobenzoic acid -NH$_2$ (2), -Cl (4), -F (5) $ \text{C}7\text{H}5\text{NO}_2\text{FCl} $ Chlorine substitution increases lipophilicity Agrochemical research (herbicide precursors)
Methyl 5-amino-2,4-difluorobenzoate -NH$2$ (5), -F (2,4), ester (COOCH$3$) $ \text{C}8\text{H}7\text{F}2\text{NO}2 $ Ester group improves bioavailability; difluoro substitution Prodrug design, polymer chemistry

Physicochemical and Reactivity Insights

  • Electronic Effects: The fluorine atom in this compound exerts a strong electron-withdrawing effect, stabilizing the carboxylate anion and enhancing acidity compared to non-fluorinated analogs. In contrast, the methoxy group in 4-amino-2-fluoro-5-methoxybenzoic acid donates electrons, reducing acidity .
  • This contrasts with 3-amino-5-fluoro-4-methylbenzoic acid, where the methyl group at position 4 may hinder rotational freedom .
  • Synthetic Utility: Methyl esters, such as methyl 5-amino-2,4-difluorobenzoate, are often used as intermediates to avoid side reactions involving the free carboxylic acid group during synthesis .

Biological Activity

5-Amino-4-fluoro-2-methylbenzoic acid (AFMBA) is a compound of significant interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications in various fields of research.

Chemical Structure and Properties

AFMBA is characterized by the presence of an amino group, a fluorine atom, and a methyl group on a benzoic acid framework. Its chemical formula is C8H8FNO2C_8H_8FNO_2, and it is classified as an aromatic amino acid derivative. The presence of the fluorine atom enhances its lipophilicity and can influence its interaction with biological targets.

The biological activity of AFMBA is primarily attributed to its ability to interact with various molecular targets within biological systems. The following mechanisms have been identified:

  • Enzyme Inhibition : AFMBA has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, studies indicate that it can inhibit HIV-1 integrase, affecting viral replication processes .
  • Receptor Interaction : The compound may interact with cellular receptors, modulating signaling pathways that are crucial for cellular functions. The amino and fluoro groups can form hydrogen bonds and electrostatic interactions with these receptors, influencing their activity.
  • Oxidative Stress Modulation : AFMBA may play a role in oxidative stress pathways, potentially acting as an antioxidant or pro-oxidant depending on the cellular context .

Biological Activities

AFMBA has been investigated for various biological activities, including:

  • Antiviral Activity : Research has demonstrated that AFMBA derivatives can inhibit HIV replication by targeting the integrase enzyme. For instance, one study reported an IC50 value of 5 μM for a related compound in inhibiting strand transfer reactions .
  • Anticancer Potential : Fluorinated compounds have been explored for their anticancer properties. AFMBA's structural characteristics suggest potential applications in cancer therapeutics by targeting specific cancer-related pathways .
  • Enzyme Modulation : AFMBA has been used in studies to evaluate its effects on metabolic enzymes, showing promise for applications in metabolic engineering and synthetic biology .

Case Study 1: HIV-1 Integrase Inhibition

A study focused on the design of inhibitors for HIV-1 integrase highlighted AFMBA as a scaffold for developing potent inhibitors. Modifications to the structure led to compounds with significantly improved inhibitory activity against integrase, showcasing the importance of fluorination in enhancing biological efficacy .

Case Study 2: Antioxidant Activity

Another research article investigated the antioxidant properties of AFMBA and its derivatives. The findings suggested that certain modifications could enhance its ability to scavenge free radicals, indicating potential therapeutic applications in oxidative stress-related diseases .

Comparison with Related Compounds

Compound NameStructure CharacteristicsBiological Activity
5-Fluoro-2-methylbenzoic acidLacks amino group; fluorine at position 5Moderate antibacterial activity
4-Fluoro-2-methylbenzoic acidLacks amino group; fluorine at position 4Lower enzyme inhibition compared to AFMBA
5-Amino-2-fluoro-4-methylbenzoic acidSimilar structure; different substitutionEnhanced antiviral activity

Applications in Research

AFMBA serves as a versatile building block in organic synthesis, particularly for developing pharmaceuticals and agrochemicals. Its unique combination of functional groups allows for diverse chemical reactivity, making it valuable in medicinal chemistry and materials science.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Amino-4-fluoro-2-methylbenzoic acid, and what are their critical reaction parameters?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the benzoic acid core. For analogs like 2-Amino-4-fluorobenzoic acid (CAS 446-32-2), multi-step routes include:

Halogenation : Fluorination via electrophilic substitution using HF-pyridine or Balz-Schiemann reaction .

Methylation : Introduction of the methyl group via Friedel-Crafts alkylation or Suzuki-Miyaura coupling for regioselectivity .

Amination : Nitration followed by reduction (e.g., catalytic hydrogenation with Pd/C) to introduce the amino group .
Critical parameters include temperature control (<5°C for diazotization), solvent polarity (DMF for solubility), and protecting groups (e.g., Boc for amino stability). For methyl-substituted analogs, steric effects may require adjusted stoichiometry .

Q. Which spectroscopic methods are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :

TechniquePurposeKey Observations
¹H/¹³C NMR Confirm substitution patternAromatic protons (δ 6.5–8.0 ppm), methyl group (δ 2.3–2.6 ppm) .
¹⁹F NMR Verify fluorine positionSingle peak for para-fluoro substituent (δ -110 to -120 ppm) .
FTIR Identify functional groupsCarboxylic acid (1700–1720 cm⁻¹), NH₂ (3300–3500 cm⁻¹) .
HPLC-MS Assess purityRetention time matching reference; molecular ion [M+H]⁺ at m/z 190 .

Q. What are the recommended storage conditions and handling protocols for this compound to ensure stability?

  • Methodological Answer :

  • Storage : Airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation .
  • Handling : Use fume hoods, nitrile gloves, and safety goggles. Avoid contact with strong acids/bases to prevent decarboxylation .
  • Decomposition Risks : Thermal degradation above 200°C; monitor via TGA .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound in multi-step syntheses?

  • Methodological Answer :

  • Catalyst Screening : Test Pd/C vs. Raney Ni for amination efficiency; Pd/C often provides higher yields (>80%) but requires strict oxygen exclusion .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility, but may require post-reaction purification via acid precipitation .
  • Time-Temperature Tradeoffs : Longer reaction times (24–48 hrs) at lower temperatures (0–5°C) reduce side products in fluorination steps .

Q. What strategies are effective in resolving discrepancies in reported solubility or reactivity data for halogenated benzoic acid derivatives?

  • Methodological Answer :

  • Controlled Replication : Standardize solvent purity (e.g., HPLC-grade DMSO) and temperature (25°C) for solubility tests .
  • Cross-Validation : Compare with structurally similar compounds (e.g., 2-Amino-5-fluorobenzoic acid, CAS 446-08-2) to identify substituent-specific trends .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict solubility parameters (logP) and reconcile empirical data .

Q. What mechanistic insights guide the functionalization of the aromatic ring in this compound for targeted derivatization?

  • Methodological Answer :

  • Electrophilic Aromatic Substitution (EAS) : The amino group is strongly activating (ortho/para-directing), while fluorine is weakly deactivating (meta-directing). Methyl groups enhance steric hindrance, favoring para-substitution in further reactions .
  • Protection-Deprotection : Protect the amino group with acetyl or trifluoroacetyl to direct nitration/halogenation to specific positions .
  • Kinetic vs. Thermodynamic Control : Low-temperature EAS favors kinetic products (e.g., mono-substitution), while higher temperatures may lead to di-substitution .

Q. Notes on Data Contradictions

  • Example : Conflicting melting points (e.g., 182–184°C vs. 188–196°C for similar compounds) may arise from polymorphic forms or impurities. Use DSC to confirm phase transitions and recrystallize from ethanol/water mixtures for standardization .

Properties

IUPAC Name

5-amino-4-fluoro-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNAZQPORDGVBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

658085-42-8
Record name 5-amino-4-fluoro-2-methylbenzoic acid
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Synthesis routes and methods

Procedure details

To a solution of 2-methyl-5-nitro-4-fluorobenzoic acid (1.77 g, 8.9 mmol, for preparation see Coll. Czech. Chem. Commun. 1977, 42, 2001) in ethanol (15 mL) was added 10% Pd/C (50 mg) and the mixture was subjected to hydrogenation under 30 psi of pressure. After 3 h, hydrogen was removed and the mixture was filtered and the filtrate was concentrated in vacuo to afford 2-methyl-5-amino-4-fluorobenzoic acid (1.45 g, 97%). LC/MS; (M+H)+=170.
Quantity
1.77 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mg
Type
catalyst
Reaction Step One

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